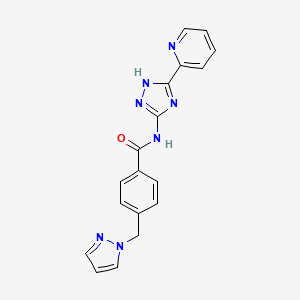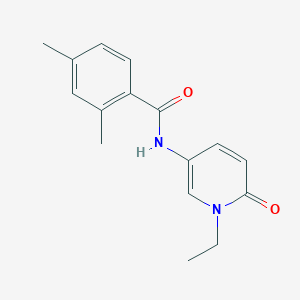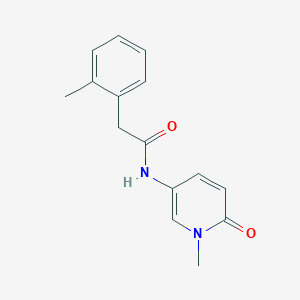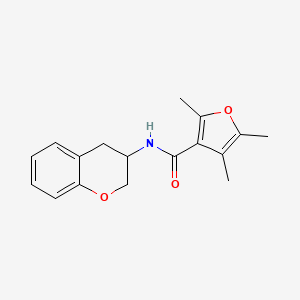
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a member of the benzamide family and has been found to exhibit diverse biochemical and physiological effects. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mécanisme D'action
The mechanism of action of 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide has been found to exhibit diverse biochemical and physiological effects. This compound has been found to inhibit the growth of various cancer cell lines, inhibit the production of inflammatory cytokines, and exhibit activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide in lab experiments is its potential as a multi-targeted agent. This compound has been found to exhibit activity against cancer cells, inflammatory cytokines, and various bacterial and fungal strains. However, one limitation of using this compound is its unknown mechanism of action, which makes it difficult to fully understand its effects.
Orientations Futures
There are several future directions for the study of 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide. One future direction is to further investigate its mechanism of action to fully understand its effects. Additionally, this compound could be further studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Furthermore, this compound could be modified to improve its potency and selectivity towards specific targets. Finally, the potential toxicity and pharmacokinetics of this compound could be further studied to determine its suitability as a drug candidate.
Méthodes De Synthèse
The synthesis method for 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide involves a multi-step process. The first step involves the synthesis of 5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid by reacting pyridine-2-carboxylic acid with hydrazine hydrate and sodium nitrite. The second step involves the reaction of the 5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid with 4-bromoacetophenone to form 4-(1-bromoacetyl)phenyl-5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid. The final step involves the reaction of the 4-(1-bromoacetyl)phenyl-5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid with pyrazole-1-carboxamidine to form 4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide.
Applications De Recherche Scientifique
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide has been found to exhibit potential applications in drug development. This compound has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines. Furthermore, this compound has been studied for its potential as an antimicrobial agent, as it has been found to exhibit activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
4-(pyrazol-1-ylmethyl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c26-17(14-7-5-13(6-8-14)12-25-11-3-10-20-25)22-18-21-16(23-24-18)15-4-1-2-9-19-15/h1-11H,12H2,(H2,21,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWXWTVIMDYXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)NC(=O)C3=CC=C(C=C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline](/img/structure/B7527566.png)
![N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)

![N-[1-[4-fluoro-3-(2-oxopyrrolidin-1-yl)anilino]-1-oxopropan-2-yl]cyclopentanecarboxamide](/img/structure/B7527582.png)
![2-[(2,3-Dihydro-1-benzofuran-2-ylmethylamino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7527583.png)
![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)


![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxamide](/img/structure/B7527629.png)
![3-[(3,4-dimethylphenyl)sulfonylamino]-N-[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl]-N-methylpropanamide](/img/structure/B7527633.png)
![N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7527636.png)

![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B7527655.png)
![2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7527658.png)